![molecular formula C8H12ClN3O2 B2745073 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride CAS No. 2089255-62-7](/img/structure/B2745073.png)

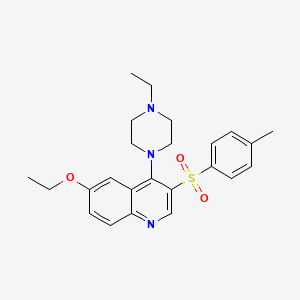

5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemical Synthesis and Reactions

Acylation Reactions : The compound reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, which are subject to conditions and nature of the acylating agent. This process shows the compound's reactivity and potential in synthetic organic chemistry (Makei et al., 2004).

Formation of Michael Adducts : The compound is involved in addition reactions with dimethyl acetylenedicarboxylate (DMAD), leading to the formation of Michael adducts, (benzotriazol-5-yl)-2-pyridones, and in certain cases, a triazolo-9,10-dihydrobenzo[b]azepine (Paglietti et al., 1993).

Electrochemical Applications : The derivatives of the compound have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. This highlights its applications in material science, particularly in corrosion prevention (El Bakri et al., 2019).

Potential Therapeutic Applications

Antitumor Properties : Research indicates that the compound, through its derivatives, exhibits antitumor activity. This is particularly relevant in the context of specific leukemia treatments, hinting at its potential role in cancer therapy (Stevens et al., 1984).

Antimicrobial Activity : Some derivatives have been tested for their antimicrobial activity against a range of bacteria and fungi, showing potential as antimicrobial agents (Al-Turkistani et al., 2011).

Herbicidal Activities : Certain synthesized derivatives have exhibited moderate herbicidal activity, suggesting potential agricultural applications (Wang et al., 2006).

作用機序

Target of Action

The primary targets of the compound “5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride” are currently unknown. The compound is a part of a class of molecules known as triazoloazepines, which are often studied for their potential interactions with various receptors in the nervous system .

Mode of Action

Similar compounds within the triazoloazepine class have been shown to interact with their targets by binding to specific sites, leading to changes in the conformation of the target proteins and subsequent alterations in their function .

Biochemical Pathways

Given the structural similarity to other triazoloazepines, it is plausible that this compound may influence pathways related to neurotransmission, particularly those involving gabaergic or glutamatergic signaling .

Pharmacokinetics

As a small molecule, it is likely to be well-absorbed following oral administration, and its distribution within the body would be influenced by factors such as plasma protein binding, lipid solubility, and the presence of transport proteins .

Result of Action

Based on the known effects of similar compounds, it could potentially modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could affect the compound’s stability or its ability to interact with its targets .

特性

IUPAC Name |

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c12-8(13)6-1-2-7-10-9-5-11(7)4-3-6;/h5-6H,1-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXWXNCELJQVJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=CN2CCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-tert-Butyl-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2744993.png)

![2-cyano-3-(2,4-dipropoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2744994.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2744997.png)

![5-Bromo-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2745002.png)

![(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2745003.png)

![N-[2-(2-Methoxyphenyl)ethyl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B2745004.png)

![5-(2-methoxyethyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2745011.png)